molecular formula C7H11NO4S B2445619 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2287300-30-3

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2445619
CAS No.: 2287300-30-3
M. Wt: 205.23
InChI Key: BEKXJLGWRIYBAG-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid typically involves the reaction of quinuclidine derivatives with sulfur-containing reagents. One common method includes the oxidation of quinuclidine-4-carboxylic acid with sulfur trioxide or similar oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Sulfur trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-1-3-8(4-2-7)13(11,12)5-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKXJLGWRIYBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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